Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate
Description
Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C19H24O6 . The cyclohexanone ring in the molecule adopts a chair conformation .
Molecular Structure Analysis
The dihedral angle between the phenyl ring and the best plane through the six atoms of the cyclohexanone ring is 89.68° . In the crystal structure, molecules are linked via pairs of intermolecular O—H…O hydrogen bonds into centrosymmetric dimers and these dimers are connected by C—H…O interactions into columns down the a axis .Physical And Chemical Properties Analysis
Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has a molecular weight of 348.4 . It appears as a white to yellow solid .Scientific Research Applications
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- In the field of crystallography, this compound has been studied for its structural properties. The cyclohexanone ring in the molecule adopts a chair conformation. The dihedral angle between the phenyl ring and the best plane through the six atoms of the cyclohexanone ring is 89.68° .
- The methods of application or experimental procedures in this field typically involve X-ray diffraction techniques to study the crystal structure of the compound .
- The results of these studies provide valuable information about the molecular structure and conformation of the compound, which can be important for understanding its chemical properties and potential applications .
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- This compound could potentially be used in organic synthesis. For example, a multicomponent protocol for the synthesis of an unknown compound was reported, based on the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
- The methods of application or experimental procedures in this field typically involve various organic reactions, purification techniques, and characterization methods .
- The results of these studies can lead to the synthesis of new compounds with potential applications in various fields .
- Chemical Synthesis
- This compound can react with tryptamine, leading to dehydration and the formation of dimethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate . This reaction is presumably due to the basic properties of the indole nitrogen atom .
- The methods of application or experimental procedures in this field typically involve various organic reactions, purification techniques, and characterization methods .
- The results of these studies can lead to the synthesis of new compounds with potential applications in various fields .
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- This compound could potentially be used in pharmaceutical research. For example, compounds similar to this one have shown analgesic activity at a dose of 50 mg/kg when administered intraperitoneally in the hot plate test .
- The methods of application or experimental procedures in this field typically involve various organic reactions, purification techniques, and characterization methods .
- The results of these studies can lead to the synthesis of new compounds with potential applications in various fields .
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- Benzylamine, phenethylamine, and homoveratrylamine reacted with dialkyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates at the endocyclic carbonyl group with conservation of the enolic hydroxy group to give dialkyl 4-alkylamino-2-aryl-6-hydroxy-6-methylcyclohex-3-ene-1,3-dicarboxylates .
- The methods of application or experimental procedures in this field typically involve various organic reactions, purification techniques, and characterization methods .
- The results of these studies can lead to the synthesis of new compounds with potential applications in various fields .
properties
IUPAC Name |
diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-4-24-17(21)15-13(20)11-19(3,23)16(18(22)25-5-2)14(15)12-9-7-6-8-10-12/h6-10,14-16,23H,4-5,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLSNXQRYWSHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938695 | |
Record name | Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |
CAS RN |
17572-39-3 | |
Record name | 1,3-Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl-1,3-cyclohexanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17572-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Cyclohexanedicarboxylic acid, 4-hydroxy-4-methyl-6-oxo-2-phenyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017572393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17572-39-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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